molecular formula C12H11BrO5 B14889003 8-bromo-5-hydroxy-6,7-dimethoxy-2-methyl-4H-chromen-4-one

8-bromo-5-hydroxy-6,7-dimethoxy-2-methyl-4H-chromen-4-one

Cat. No.: B14889003
M. Wt: 315.12 g/mol
InChI Key: PPAFBIBPQDYPCF-UHFFFAOYSA-N
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Description

8-Bromo-5-hydroxy-6,7-dimethoxy-2-methyl-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of bromine, hydroxyl, and methoxy groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-5-hydroxy-6,7-dimethoxy-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the bromination of 5-hydroxy-6,7-dimethoxy-2-methyl-4H-chromen-4-one using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-hydroxy-6,7-dimethoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-bromo-5-hydroxy-6,7-dimethoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. For example, its hydroxyl and methoxy groups can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The bromine atom may also participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 8-bromo-5-hydroxy-6,7-dimethoxy-2-methyl-4H-chromen-4-one enhances its reactivity towards nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the combination of hydroxyl and methoxy groups contributes to its unique biological activities .

Properties

Molecular Formula

C12H11BrO5

Molecular Weight

315.12 g/mol

IUPAC Name

8-bromo-5-hydroxy-6,7-dimethoxy-2-methylchromen-4-one

InChI

InChI=1S/C12H11BrO5/c1-5-4-6(14)7-9(15)12(17-3)11(16-2)8(13)10(7)18-5/h4,15H,1-3H3

InChI Key

PPAFBIBPQDYPCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C(=C(C(=C2O1)Br)OC)OC)O

Origin of Product

United States

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